molecular formula C22H22N2O4S B2499007 N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide CAS No. 868377-22-4

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide

Cat. No.: B2499007
CAS No.: 868377-22-4
M. Wt: 410.49
InChI Key: LHGVGPVWTNXVOF-FCQUAONHSA-N
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Description

This compound is a benzothiazole-derived benzamide featuring a Z-configuration imine group, a propynyl substituent, and a trimethoxyphenyl moiety. Its structural complexity arises from the conjugated dihydrobenzothiazole core, which is stabilized by the electron-withdrawing benzamide group and the electron-donating methoxy substituents.

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-7-8-24-16-10-13(2)9-14(3)20(16)29-22(24)23-21(25)15-11-17(26-4)19(28-6)18(12-15)27-5/h1,9-12H,8H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGVGPVWTNXVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, which are further reacted to form the desired benzothiazole derivative.

Industrial Production Methods

The use of phase-transfer catalysis and microwave-assisted synthesis are potential methods to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme[5][5].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules from the evidence, focusing on structural features, synthesis methodologies, and spectroscopic properties.

Core Heterocyclic Systems

  • Target Compound: Contains a 2,3-dihydro-1,3-benzothiazole core with a propynyl substituent at position 3.
  • N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (): Features a benzimidazole core instead of benzothiazole. The cyanophenyl group at position 5(6) introduces electron-withdrawing effects, contrasting with the target compound’s propynyl group, which may enhance lipophilicity .
  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (): Utilizes a thiadiazole ring, which lacks the sulfur atom in the fused aromatic system present in the target compound.

Substituent Effects

  • Trimethoxyphenyl Group : Common to all compared compounds, this group contributes to π-π stacking interactions and metabolic stability. In the target compound, its placement on the benzamide moiety may sterically hinder rotation, stabilizing the Z-configuration .
  • Propynyl vs. In contrast, cyanophenyl () and chlorophenyl () substituents prioritize electronic modulation over reactivity .

Spectroscopic and Analytical Data

Property Target Compound (Inferred) N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide Thiadiazole-Benzamide Derivative
¹H NMR (δ/ppm) ~12.5–12.8 (NH), 7.5–8.0 (aromatic H) 12.75 (NH), 7.94–7.51 (aromatic H) 7.65–7.51 (aromatic H)
IR (C=O stretch) ~1680–1700 cm⁻¹ Not reported 1690, 1638 cm⁻¹
Melting Point Likely >200°C (based on analogs) 247–250°C 200°C
Elemental Analysis C: ~61–64%, H: ~4–5%, N: ~14–16% C: 61.36%, H: 4.58%, N: 15.90% C: 64.15%, H: 5.01%, N: 14.10%

Research Implications and Limitations

  • Biological Activity : While and highlight antimicrobial and enzyme-inhibitory properties for their respective compounds, the target compound’s propynyl group may confer unique reactivity (e.g., via alkyne-azide cycloaddition) for targeted drug delivery .
  • Crystallographic Data : The absence of single-crystal X-ray data for the target compound limits conformational analysis. Tools like SHELXL () and ORTEP () are critical for future structural validation .
  • Hydrogen-Bonding Patterns : Analogous compounds in exhibit N–H···O and C–H···π interactions, suggesting the target compound may form similar supramolecular networks .

Biological Activity

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structural features, which include a benzothiazole core and a trimethoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include antioxidant, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound's structure can be broken down into two primary components:

  • Benzothiazole Core : Known for various biological activities including antimicrobial and anticancer effects.
  • Trimethoxybenzamide Moiety : This functional group may enhance the pharmacological properties of the compound by improving solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : Cyclization of 2-amino thiophenol with appropriate aldehydes or ketones.
  • Alkylation : The core is then alkylated using propargyl bromide.
  • Amidation : Coupling with 3,4,5-trimethoxybenzoic acid to form the final product.

Antioxidant Activity

Research indicates that compounds with benzothiazole structures exhibit significant antioxidant properties. The antioxidant activity can be assessed through various assays such as:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
  • FRAP (Ferric Reducing Antioxidant Power) Assay

These methods measure the ability of the compound to scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been linked to its ability to inhibit pro-inflammatory enzymes such as lipoxygenase. Preliminary studies suggest that it may exhibit IC50 values in the sub-micromolar range against these targets.

Anticancer Activity

The benzothiazole core is associated with anticancer properties. Studies suggest that derivatives of benzothiazole can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

Study Compound Activity Findings
Benzothiazole DerivativesAntioxidantExhibited significant DPPH scavenging activity
Thiazolidinone DerivativesAntitumorInduced apoptosis in cancer cell lines
Benzothiazole-based CompoundsAnti-inflammatoryInhibited lipoxygenase with low IC50 values

These findings indicate that compounds similar to this compound possess promising biological activities that warrant further investigation.

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